(E)-4-hydroxypent-2-enoic acid

Catalog No.
S11238852
CAS No.
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-hydroxypent-2-enoic acid

Product Name

(E)-4-hydroxypent-2-enoic acid

IUPAC Name

(E)-4-hydroxypent-2-enoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+

InChI Key

YANJKPZKTWMMOF-NSCUHMNNSA-N

Canonical SMILES

CC(C=CC(=O)O)O

Isomeric SMILES

CC(/C=C/C(=O)O)O

(E)-4-hydroxypent-2-enoic acid, also known as 2-hydroxy-pent-4-enoic acid, is an organic compound with the molecular formula C5H8O3C_5H_8O_3. It features a hydroxyl group (-OH) attached to the fourth carbon of a pentenoic acid chain, which includes a double bond between the second and third carbons. This compound is characterized by its unique structure that allows for various chemical reactivity and biological interactions.

The compound is typically represented by the following structural formula:

text
HO |H2C=C-CH2-C(=O)OH

This structure indicates the presence of both a carboxylic acid and a hydroxyl group, making it an α-hydroxy acid. The (E) configuration denotes that the highest priority substituents on either end of the double bond are on opposite sides, which can influence its reactivity and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an α-keto acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a less complex structure.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles due to the presence of both carboxylic and hydroxyl functional groups.

These reactions are essential for understanding its potential applications in organic synthesis and medicinal chemistry.

(E)-4-hydroxypent-2-enoic acid exhibits notable biological activities, particularly as a metabolite in various biochemical pathways. Its structural similarity to other α-hydroxy acids suggests potential roles in:

  • Metabolic Processes: It may participate in metabolic pathways involving amino acids and fatty acids.
  • Antimicrobial Activity: Some studies have indicated that compounds with similar structures possess antimicrobial properties, which could extend to (E)-4-hydroxypent-2-enoic acid.
  • Antioxidant Properties: The presence of hydroxyl groups often correlates with antioxidant activity, which may help mitigate oxidative stress in biological systems.

Several methods have been developed for the synthesis of (E)-4-hydroxypent-2-enoic acid:

  • Ene Reaction: A notable method involves the ene reaction of olefins with glyoxylates, which has been shown to yield α-hydroxy acids efficiently .
  • Hydrolysis of Esters: Another approach includes the hydrolysis of corresponding esters or lactones under acidic or basic conditions.
  • Biotransformations: Enzymatic methods leveraging specific microorganisms can also be employed for the synthesis of this compound, offering a more environmentally friendly alternative.

These synthetic routes are crucial for producing this compound for research and industrial applications.

(E)-4-hydroxypent-2-enoic acid has various applications across different fields:

  • Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent makes it a candidate for drug development.
  • Cosmetics: Due to its alpha hydroxy acid characteristics, it may be used in skincare formulations for exfoliation and skin renewal.
  • Food Industry: It could serve as a preservative or flavoring agent due to its organic nature.

Research into the interactions of (E)-4-hydroxypent-2-enoic acid with biological molecules is ongoing. Studies have focused on:

  • Protein Binding: Investigating how this compound binds to proteins could reveal its mechanism of action in biological systems.
  • Enzyme Inhibition: Understanding its role as an inhibitor or activator of specific enzymes can provide insights into its therapeutic potential.
  • Cellular Uptake: Studies on how cells absorb this compound can inform its bioavailability and efficacy in therapeutic applications.

Several compounds share structural similarities with (E)-4-hydroxypent-2-enoic acid, each possessing unique properties:

Compound NameStructureUnique Features
4-Hydroxybutanoic AcidHOOC-CH2-CH(OH)-CH3Shorter carbon chain; used in polymer synthesis
3-Hydroxybutanoic AcidHOOC-CH(OH)-CH2-CH3Contains one less carbon; involved in metabolism
4-Hydroxyhexanoic AcidHOOC-(CH2)3-(OH)-CH3Longer carbon chain; used in surfactants
Lactic AcidHOOC-CH(CH3)-COHWell-known alpha hydroxy acid; used in food and cosmetics

The uniqueness of (E)-4-hydroxypent-2-enoic acid lies in its specific configuration and functional groups that may provide distinct biological activities not present in other similar compounds.

(E)-4-hydroxypent-2-enoic acid represents a highly valuable chiral building block in pharmaceutical synthesis due to its unique structural features and stereochemical properties. The compound's molecular formula C₅H₈O₃ and molecular weight of 116.11 g/mol [1] [2] make it an ideal intermediate for constructing complex pharmaceutical molecules.

The significance of this compound as a chiral synthon stems from its dual functional group architecture, containing both a hydroxyl group and a carboxylic acid moiety, which enables versatile chemical modifications [3]. Research has demonstrated that chiral hydroxycarboxylic acids serve as precursors for numerous pharmaceutically important compounds, including captopril and β-lactam antibiotics [3]. The stereochemical purity is crucial in pharmaceutical applications, as the presence of undesirable enantiomers can lead to increased dosage requirements and adverse side effects, as exemplified by the thalidomide case [3].

The compound's utility extends to the synthesis of various drug classes. Studies have shown that similar hydroxy fatty acid derivatives can be converted into macrocyclic components of antibiotics such as elaiophylin and serve as intermediates in the production of antibiotic peptides like visconsin [3]. The hydroxyl group at the C-4 position provides a strategic point for further functionalization, while the E-configuration of the double bond offers geometric constraints that influence molecular recognition in biological systems.

Application AreaSpecific CompoundsChirality ImportanceMarket Value
Pharmaceutical intermediatesCaptopril, β-lactamsReduces dosage requirements, minimizes side effectsHigh-value pharmaceuticals
Antibiotic synthesisElaiophylin, visconsinEssential for biological activitySpecialty antibiotics
Drug discovery building blocksThalidomide derivatives, spiro-oxindolesDetermines pharmacokinetic propertiesCustom synthesis market
Vitamin synthesisMassoialactoneControls sensory propertiesNatural product synthesis
Flavor and fragrance compoundsVanillin, benzaldehyde precursorsInfluences odor threshold and perceptionFine chemicals industry

Recent advances in synthetic methodology have highlighted the importance of readily synthesizable building blocks for medicinal chemistry exploration [4]. The compound's structural similarity to naturally occurring metabolites positions it as an excellent candidate for bioorthogonal chemistry applications in drug development. The ease of chemical modification through both the hydroxyl and carboxylic acid functionalities allows for the introduction of additional chiral centers, expanding the synthetic possibilities for pharmaceutical intermediates [3].

Biocatalytic Production Using Engineered Microbial Systems

The biocatalytic production of (E)-4-hydroxypent-2-enoic acid and related hydroxy acids has emerged as a sustainable alternative to traditional chemical synthesis methods. Engineered microbial systems offer significant advantages in terms of selectivity, environmental compatibility, and process efficiency [5].

Microbial fatty acid hydroxylation enzymes, including cytochrome P450 monooxygenases, lipoxygenases, and specialized hydroxylases, have demonstrated exceptional capability in producing regiospecific hydroxy fatty acids [6]. These enzyme systems can oxidize fatty acids at specific positions within the acyl chain, enabling the selective formation of α-hydroxy fatty acids, β-hydroxy fatty acids, and mid-position hydroxy fatty acids [5]. The AlkBGT hydroxylation system from Pseudomonas putida GPo1 has shown particular promise, achieving concentrations of 309 mg/L with yields of 0.86 mol/mol for medium-chain ω-hydroxy fatty acids [7] [8].

Whole-cell biocatalysis strategies have been developed to overcome limitations associated with cofactor requirements and enzyme stability [8]. Engineered Escherichia coli strains expressing heterologous hydroxylation systems have demonstrated the ability to produce various hydroxy fatty acids efficiently. The deletion of fadE and fadD genes, which encode enzymes involved in fatty acid β-oxidation, significantly enhances product yields by preventing substrate degradation [7] [8].

Biocatalytic SystemTarget Product/IntermediateProduction ScaleGreen Chemistry Benefits
Trametes pubescens laccasePhenolic acid dimersLaboratory scale (4L reactor)Solvent-free conditions, enzymatic selectivity
AlkBGT hydroxylation system (Pseudomonas putida)Medium-chain ω-hydroxy fatty acids309 mg/L (0.86 mol/mol yield)Environmentally friendly bioconversion
Baeyer-Villiger monooxygenase (Pseudomonas putida)Lactones and esters from ketones132 mM (41 g/L)High chemo- and regioselectivity
Fatty acid hydratasesHydroxy fatty acids from unsaturated fatty acidsIndustrial potentialMild reaction conditions, renewable feedstock
Engineered aldolases (YfaU, KPHMT, HBPA)Chiral 2-hydroxy-4-butyrolactonesLaboratory scaleStereodivergent synthesis capability

The optimization of biocatalytic processes involves multiple parameters including temperature, pH, substrate concentration, and cofactor availability [9]. Studies on Baeyer-Villiger monooxygenases have shown that enzyme engineering, particularly the substitution of cysteine residues prone to oxidative stress, can significantly improve biocatalyst stability under process conditions [9]. The C302L mutation in E6BVMO resulted in enhanced thermal and oxidative stability, leading to improved process performance.

Metabolic engineering approaches have been employed to enhance the production of hydroxy acids through pathway optimization [10]. The introduction of non-native biosynthetic pathways enables the production of various hydroxy compounds from renewable feedstocks. These engineered pathways can be designed to minimize byproduct formation while maximizing target product yields.

Sustainable Synthesis Platforms for Industrial Scale-Up

The development of sustainable synthesis platforms for (E)-4-hydroxypent-2-enoic acid production requires consideration of multiple factors including process economics, environmental impact, and scalability. Green chemistry principles guide the design of these platforms, emphasizing the use of renewable feedstocks, minimization of waste generation, and reduction of hazardous substances [11].

Continuous flow biocatalysis represents a promising approach for industrial-scale production of hydroxy acids [12]. This technology offers several advantages including improved mass and heat transfer, enhanced process control, and the ability to operate under steady-state conditions. The integration of enzyme immobilization techniques with continuous flow systems can significantly improve biocatalyst stability and enable catalyst recycling [12].

The use of renewable feedstocks, particularly those derived from lignocellulosic biomass, provides a sustainable foundation for hydroxy acid production [13]. Biomass-derived monomers such as levulinic acid and furanic compounds can serve as starting materials for the synthesis of branched carboxylic acids through catalytic processes [14] [13]. The hydroxyalkylation/alkylation approach followed by hydrodeoxygenation has demonstrated the feasibility of producing neo acids from renewable sources [13].

Platform TypeKey FeaturesScalability FactorEnvironmental Impact
Microbial cell factoryEngineered metabolic pathwaysHigh (fermentation-based)Low waste generation, renewable substrates
Enzyme immobilizationEnhanced enzyme stability and reusabilityMedium to highReduced solvent use, recyclable catalyst
Continuous flow biocatalysisAutomated process controlHigh (continuous operation)Energy efficient, minimal waste
Whole-cell biotransformationIntegrated cofactor regenerationMedium to highBiodegradable systems, mild conditions
Cascade biocatalysisMultiple enzymatic steps in sequenceMedium (process complexity)Atom economy, reduced purification steps

Process intensification strategies, including the integration of reaction and separation operations, can significantly improve the overall efficiency of sustainable synthesis platforms [15]. The development of solvent-free or water-based processes reduces environmental impact while potentially improving product selectivity. Green solvents such as dimethyl carbonate have shown promise as alternatives to traditional organic solvents in hydroxylation reactions [16].

Life cycle assessment studies have indicated that bio-based production routes for hydroxy acids can offer environmental advantages compared to petrochemical processes [17]. The greenhouse gas emissions associated with bio-based synthesis are typically lower due to the renewable nature of the feedstocks and the mild reaction conditions employed in biocatalytic processes.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

116.047344113 g/mol

Monoisotopic Mass

116.047344113 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-08-2024

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